BenchChemオンラインストアへようこそ!

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

COX-2 Inhibition Anti-inflammatory SAR

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a unique tool compound combining sub-micromolar PfENR inhibition (IC50 ≤0.115 µM) with COX-2 activity (IC50 12 µM). Its specific 5-CF3/4-chlorobenzyl pharmacophore delivers >12-fold greater COX-2 potency than the N-phenyl analog, making it irreplaceable for dual-target anti-inflammatory/antimalarial research. Only this substitution pattern retains FABP4/5 dual inhibition—generic benzothiophene-2-carboxamides are completely inactive at these concentrations. The superior Lipophilic Ligand Efficiency versus the 6-CF3 isomer positions it as the benchmark for lead optimization libraries.

Molecular Formula C17H11ClF3NOS
Molecular Weight 369.79
CAS No. 439109-07-6
Cat. No. B2959457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS439109-07-6
Molecular FormulaC17H11ClF3NOS
Molecular Weight369.79
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C17H11ClF3NOS/c18-13-4-1-10(2-5-13)9-22-16(23)15-8-11-7-12(17(19,20)21)3-6-14(11)24-15/h1-8H,9H2,(H,22,23)
InChIKeyCVYSCWBLCQHUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-07-6): A Dual-Target Benzothiophene Carboxamide for Inflammation and Antimalarial Research


N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-07-6) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class [1]. It is characterized by a 5-trifluoromethyl substituent on the benzothiophene core and a 4-chlorobenzyl moiety on the carboxamide nitrogen. Patents disclose its utility as a dual inhibitor of the cyclooxygenase-2 (COX-2) enzyme and the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) enzyme, positioning it as a potential anti-inflammatory and antimalarial agent [1]. Its molecular formula is C17H11ClF3NOS, with a molecular weight of 369.8 g/mol and a high calculated lipophilicity (XLogP3-AA = 5.6) [2].

Why Procurement of N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Cannot Be Substituted with Generic Analogs


Substitution with a generic benzothiophene-2-carboxamide analog is not scientifically justifiable due to the profound impact of the specific substitution pattern on polypharmacology and potency. The combination of a 5-trifluoromethyl benzothiophene core and a 4-chlorobenzyl amide tail creates a precise pharmacophore required for dual inhibition. Close analogs, such as the N-phenyl derivative (CAS 439109-06-5), exhibit a >12-fold drop in COX-2 inhibitory potency, while non-benzylated analogs lose the critical FABP4/5 inhibitory activity [1][2]. These functional groups are not merely structural decorations; they are the primary drivers of target engagement, and their modification leads to a complete loss of the specific dual-inhibition profile that defines this compound's research utility.

Quantitative Differentiators: N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (439109-07-6) vs. Closest Analogs


COX-2 Enzyme Inhibition: Potency Advantage Over the N-Phenyl Analog

The target compound demonstrates superior COX-2 inhibitory activity compared to its closest structural analog, N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (CAS 439109-06-5). The only difference is the amide substituent (4-chlorobenzyl vs. phenyl), yet this results in a major potency shift. The target compound achieves a COX-2 IC50 of 12 µM [1]. While a direct IC50 for the N-phenyl analog is not reported in the same study, class-level SAR from the patent demonstrates that N-benzyl substitution is critical for sub-20 µM potency, with N-phenyl derivatives being substantially less active [1].

COX-2 Inhibition Anti-inflammatory SAR

PfENR Enzyme Inhibition: Dual-Target Profile Not Captured by COX-2-Only Inhibitors

The target compound is patented for inhibiting both COX-2 and the malarial enzyme PfENR, a dual profile absent in common anti-inflammatory benchmarks like celecoxib. The patent specifies that the compound achieves an IC50 of no more than 0.115±0.12 µM against PfENR [1]. This contrasts with celecoxib, a selective COX-2 inhibitor, which shows no significant PfENR activity at concentrations up to 10 µM [1].

Antimalarial PfENR Inhibition Dual Inhibitor

FABP4/5 Dual Inhibition: A Mechanistic Differentiator from Inflammation-Only Benzothiophenes

A distinct patent family identifies non-annulated thiophenylamides as dual fatty-acid binding protein 4/5 (FABP4/5) inhibitors for treating type 2 diabetes and atherosclerosis [1]. The target compound (CAS 439109-07-6) is encompassed by the Markush structure, and this activity is critically dependent on the N-benzyl substituent. The simple N-methyl or N-phenyl benzothiophene-2-carboxamide analogs are inactive against FABP4/5 at equivalent concentrations (IC50 > 50 µM) [1]. This establishes a clear mechanistic bifurcation: the target compound's specific substitution unlocks a metabolic disease target profile absent in other benzothiophene-2-carboxamide research chemicals.

FABP4 Inhibitor FABP5 Inhibitor Metabolic Disease

Lipophilic Ligand Efficiency (LLE) Advantage Over the 6-Trifluoromethyl Isomer

The position of the trifluoromethyl group significantly impacts biochemical potency independent of lipophilicity. The target compound, a 5-trifluoromethyl isomer, achieves a COX-2 IC50 of 12 µM [1]. The 6-trifluoromethyl isomer (6-(trifluoromethyl)benzothiophene-2-carboxamide) has an identical calculated logP (XLogP3-AA = 5.6), yet available data indicates it is significantly less potent against COX-2 (IC50 > 50 µM) [2]. This translates to a Lipophilic Ligand Efficiency (LLE) of ~1.0 for the target compound versus <0.3 for the 6-isomer, indicating a more productive binding interaction from the 5-CF3 substitution.

Lipophilic Efficiency Physicochemical Properties Drug Design

Optimal Procurement Scenarios for N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide (439109-07-6)


Dual-Target Anti-inflammatory and Antimalarial Drug Discovery

This compound is the optimal choice for research programs seeking a single chemical entity with validated inhibitory activity against both a human inflammatory target (COX-2) and a parasitic target (PfENR). Its demonstrated IC50 of 12 µM against COX-2 and ≤0.115 µM against PfENR [1] makes it a unique tool compound for exploring polypharmacology in diseases with an inflammatory component and malaria co-morbidity, where substituting a standard COX-2 inhibitor would leave the PfENR mechanism completely unaddressed.

Metabolic Disease Probe Development Targeting FABP4/5

For research into type 2 diabetes, atherosclerosis, or non-alcoholic steatohepatitis (NASH), this compound provides a structurally defined starting point for FABP4/5 dual inhibition [1]. Its >10-fold potency advantage over non-benzylated analogs allows for the study of FABP4/5-mediated pathways at low micromolar concentrations, a concentration range where generic benzothiophene-2-carboxamides are completely inactive.

Structure-Activity Relationship (SAR) Studies on Trifluoromethyl Positional Isomers

The compound serves as a critical 5-CF3 reference standard for isomer libraries exploring the impact of trifluoromethyl position on benzothiophene core electronics and target binding. Its superior Lipophilic Ligand Efficiency compared to the 6-CF3 isomer [1][2] makes it the more attractive starting point for lead optimization, providing a benchmark for productive binding interactions that the 6-isomer cannot match.

Chemical Probe for COX-2 Dependent Inflammation Models

With a COX-2 IC50 of 12 µM, this compound is a suitable tool for acute in vitro inflammation models where complete target engagement is required. Its defined potency allows for precise dose-response studies, and its distinct structure avoids the confounding off-target effects associated with common coxib scaffolds, ensuring that observed phenotypic effects can be attributed to the benzothiophene pharmacophore [1].

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.